N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
MMP-8 Inhibitor I is a selective inhibitor of the neutrophil collagenase matrix metalloproteinase-8 (MMP-8) with an IC50 value of 4 nM. This inhibitor does not target the activities of other MMPs in vitro. MMP-8 cleaves interstitial collagens and has exhibited activity in atherosclerotic plaques, angiogenesis, and stem cell mobilization. Additionally, MMP-8 expression is observed in normal mammary epithelial cells, whereas a loss of expression is observed in human ductal carcinoma in situ and the deletion of MMP-8 accelerates tumor onset in a mouse model of aggressive breast cancer.
Brand Name:
Vulcanchem
CAS No.:
236403-25-1
VCID:
VC21252625
InChI:
InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)
SMILES:
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO
Molecular Formula:
C17H18N2O5S
Molecular Weight:
362.4 g/mol
N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
CAS No.: 236403-25-1
Cat. No.: VC21252625
Molecular Formula: C17H18N2O5S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MMP-8 Inhibitor I is a selective inhibitor of the neutrophil collagenase matrix metalloproteinase-8 (MMP-8) with an IC50 value of 4 nM. This inhibitor does not target the activities of other MMPs in vitro. MMP-8 cleaves interstitial collagens and has exhibited activity in atherosclerotic plaques, angiogenesis, and stem cell mobilization. Additionally, MMP-8 expression is observed in normal mammary epithelial cells, whereas a loss of expression is observed in human ductal carcinoma in situ and the deletion of MMP-8 accelerates tumor onset in a mouse model of aggressive breast cancer. |
|---|---|
| CAS No. | 236403-25-1 |
| Molecular Formula | C17H18N2O5S |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20) |
| Standard InChI Key | PPELJLBDXLMTEW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO |
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